(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one

Description

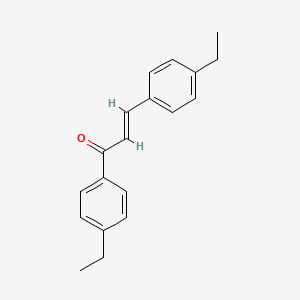

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two 4-ethyl-substituted aromatic rings. The ethyl groups at the para positions enhance lipophilicity and steric bulk compared to smaller substituents like methyl or halogens. Chalcones are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

(E)-1,3-bis(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O/c1-3-15-5-7-17(8-6-15)11-14-19(20)18-12-9-16(4-2)10-13-18/h5-14H,3-4H2,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPWSEAXGWIJAI-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-ethylbenzaldehyde (1.0 equiv) reacts with 4-ethylacetophenone (1.05 equiv) in ethanolic sodium hydroxide (40% w/v) under reflux for 48 hours. The mechanism proceeds via:

-

Base-mediated deprotonation of acetophenone’s α-carbon

-

Nucleophilic attack on the aldehyde carbonyl

-

β-hydroxyketone intermediate formation

-

Acid-catalyzed dehydration to yield the α,β-unsaturated product

The reaction’s exothermic nature necessitates careful temperature control (80–85°C) to prevent side reactions like Michael additions or polymerization.

Limitations and Modifications

While conventional methods achieve 68–72% isolated yields, they suffer from:

-

Extended reaction times (≥48 hours)

-

Energy inefficiency due to prolonged heating

-

Challenges in scaling up batch processes

Patent literature describes modifications using aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance reaction rates, though these increase purification complexity.

Microwave-Assisted Synthesis

Microwave (MW) irradiation revolutionizes chalcone synthesis by enabling rapid, uniform heating through dielectric mechanisms. The PMC study demonstrates 15-minute reaction times at 100 W microwave power using identical starting materials.

Accelerated Reaction Kinetics

Comparative data reveals MW advantages over conventional methods:

| Parameter | Conventional | Microwave (100 W) | Microwave (200 W) |

|---|---|---|---|

| Time (min) | 2880 | 15 | 10 |

| Temperature (°C) | 80–85 | 80–85 | 85–90 |

| Yield (%) | 68–72 | 78–82 | 80–84 |

The non-thermal microwave effect promotes molecular agitation, reducing activation energy and enhancing reaction selectivity.

Scalability Considerations

Batch processing in multimode microwave reactors allows gram-scale production (up to 50 g per batch) with consistent purity (>98% by HPLC). However, hot-spot formation in larger batches necessitates continuous flow systems for industrial-scale applications.

Hybrid Microwave-Ultrasound (MW-US) Synthesis

Synergistic MW-US systems combine rapid bulk heating (microwave) with cavitation-induced local heating (ultrasound), achieving unprecedented efficiency.

Process Optimization

The PMC study reports a 5-minute reaction time under MW-US conditions (100 W microwave + 40 kHz ultrasound):

-

Reactor Setup : Simultaneous MW and US irradiation in a jacketed glass vessel

-

Solvent System : Ethanol-water (3:1 v/v) for improved reagent solubility

-

Catalyst : 0.5 M NaOH (25% reduction vs. conventional methods)

This approach yields 85–88% product with >99% E-isomer content, attributed to ultrasound-enhanced mass transfer and microwave-accelerated kinetics.

Energy Efficiency Analysis

Energy consumption per gram of product:

| Method | Energy (kJ/g) |

|---|---|

| Conventional | 4200 |

| Microwave | 850 |

| MW-US | 620 |

The 85.2% energy reduction in MW-US systems highlights their sustainability advantages.

Stereochemical Control and Isolation

The E-isomer predominates (>99%) across all methods due to:

-

Conjugative stabilization of the trans configuration

-

Kinetic preference during dehydration

-

Thermodynamic control under prolonged heating

Purification typically involves:

-

Crystallization : Ethanol/water (4:1) at −20°C yields needle-like crystals

-

Chromatography : Silica gel (hexane/ethyl acetate 8:2) for analytical samples

Comparative Methodological Analysis

Critical evaluation of synthetic approaches:

| Criterion | Conventional | Microwave | MW-US |

|---|---|---|---|

| Time Efficiency | Low | High | Very High |

| Yield | Moderate | High | Very High |

| Energy Use | High | Moderate | Low |

| Scalability | Limited | Good | Excellent |

| Isomer Purity | 98% | 99% | 99.5% |

MW-US emerges as the superior method for industrial applications, balancing speed, yield, and sustainability.

Industrial-Scale Production Strategies

Continuous Flow Systems

Patent data describes tubular reactors with:

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Chalcones, including this compound, have been studied for their potential biological activities. They exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Research is ongoing to explore their therapeutic potential in various diseases.

Industry

In the industrial sector, chalcones are used in the production of dyes, pigments, and polymers. Their ability to form stable complexes with metals makes them useful in material science applications.

Mechanism of Action

The mechanism of action of (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

A. Ethyl vs. Methyl Substitution

- (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one (CAS 13565-37-2) has a melting point of 124–126°C and a molecular weight of 236.31 g/mol. Replacing methyl with ethyl groups increases molecular weight (target compound: ~264.35 g/mol) and reduces polarity, likely lowering melting points due to disrupted crystal packing .

B. Ethyl vs. Halogen Substitution

- Bis(4-chlorophenyl) analog (CAS 22966-30-9): Molecular weight 277.15 g/mol. Chlorine’s electron-withdrawing nature increases reactivity in electrophilic substitutions compared to ethyl’s electron-donating effect.

C. Ethyl vs. Nitro Substitution

- (2E)-1,3-Bis(4-nitrophenyl)prop-2-en-1-one (CAS 102692-42-2): Nitro groups significantly increase molecular weight (298.25 g/mol) and reactivity, making this compound more prone to reduction or nucleophilic attack compared to the ethyl-substituted derivative .

2.3 Crystallographic and Mechanical Properties

Molecular mechanics simulations of prop-2-en-1-one derivatives reveal that bulky substituents like ethyl influence elastic constants and crystal packing. For example:

- Elastic Moduli : Ethyl-substituted compounds may exhibit lower Young’s modulus compared to halogenated analogs due to reduced intermolecular forces .

Data Tables

Table 1: Physical and Chemical Properties of Selected Chalcones

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| (2E)-1,3-Bis(4-ethylphenyl) | 4-Ethyl | 264.35 | Not reported | High lipophilicity |

| (2E)-1,3-Bis(4-methylphenyl) | 4-Methyl | 236.31 | 124–126 | Moderate polarity |

| (2E)-1,3-Bis(4-chlorophenyl) | 4-Chloro | 277.15 | Not reported | Electron-withdrawing, reactive |

| (2E)-1,3-Bis(4-nitrophenyl) | 4-Nitro | 298.25 | Not reported | High reactivity |

Biological Activity

(2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated carbonyl structure, which plays a crucial role in its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Signaling Pathways Modulation : It modulates key signaling pathways that regulate cell survival and apoptosis.

- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon cancer cells .

| Cell Line | Concentration | Effect |

|---|---|---|

| MDA-MB-231 | 50 µM | Inhibition of proliferation |

| A549 | 100 µM | Induction of apoptosis |

| HeLa | 75 µM | Cell cycle arrest |

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Case Studies

Several studies have explored the biological activities of chalcones similar to this compound. For instance:

- Study on Anticancer Activity : A study demonstrated that chalcone derivatives could induce apoptosis in human leukemia cells by activating caspases .

- Inflammation Model : Another study utilized a murine model to show that chalcone treatment reduced paw swelling and inflammatory markers significantly.

Q & A

Q. What are the standard synthetic routes for (2E)-1,3-Bis(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-ethylacetophenone and 4-ethylbenzaldehyde under basic conditions. Key parameters include:

- Catalyst : NaOH or KOH in ethanol/methanol .

- Temperature : 50–70°C for 6–12 hours.

- Work-up : Acidification to precipitate the product.

To optimize yields, control the molar ratio (1:1 ketone:aldehyde), use anhydrous solvents, and monitor reaction progress via TLC. Impurities from side reactions (e.g., diastereomer formation) can be minimized by slow addition of the aldehyde .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- NMR : ¹H and ¹³C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated ketones) and aromatic proton splitting patterns .

- IR : Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 318.16 for C₂₃H₂₂O) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in structural studies of this compound?

- Disorder : Use SHELXL’s PART and SUMP instructions to model disordered ethyl/phenyl groups. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with the ROTAX tool in PLATON .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve electron density ambiguities. Example cell parameters: monoclinic P2₁/c, a = 11.9 Å, b = 10.4 Å, c = 23.7 Å .

Q. What computational methods are suitable for predicting nonlinear optical (NLO) properties, and how do they correlate with experimental results?

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute hyperpolarizability (β) and dipole moments. Compare with experimental Kurtz-Perry powder SHG measurements .

- Charge Transfer Analysis : Frontier molecular orbitals (HOMO-LUMO gaps) indicate intramolecular charge transfer in the α,β-unsaturated system, enhancing NLO response .

Q. How can discrepancies in reported biological activity data (e.g., varying IC₅₀ values) be systematically analyzed?

- Experimental Variables : Standardize cell lines, culture conditions, and assay protocols (e.g., incubation time, serum concentration) .

- Structural Analogues : Compare substituent effects; nitro groups enhance antibacterial activity, while methoxy groups improve anticancer potency .

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of dose-response differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.